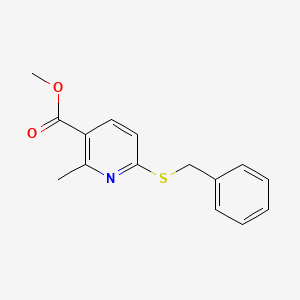

Methyl 6-(benzylthio)-2-methylnicotinate

CAS No.:

Cat. No.: VC15843957

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2S |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

| Standard InChI Key | CCPQOBNNNWZALD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 6-(benzylthio)-2-methylnicotinate belongs to the pyridinecarboxylate family, featuring a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a benzylthio moiety. Its IUPAC name, methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate, reflects this substitution pattern . The compound’s canonical SMILES string, CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC, provides a precise representation of its atomic connectivity.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂S | |

| Molecular Weight | 273.4 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Likely soluble in organic solvents |

While experimental data on melting/boiling points remain unavailable, its structural analogs, such as methyl 6-methylnicotinate (boiling point: 160°C at 106 mmHg), suggest moderate volatility . The benzylthio group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of methyl 6-(benzylthio)-2-methylnicotinate is inferred from patented methodologies for related compounds. A key approach involves base-catalyzed condensation between 4-methylthio-benzylcyanide and methyl 6-methylnicotinate . This reaction typically employs sodium methoxide or potassium tert-butoxide in hydrocarbon solvents like toluene or heptane under reflux conditions . The mechanism likely proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the cyanide group.

Representative Reaction Steps:

-

Condensation:

4-Methylthio-benzylcyanide + Methyl 6-methylnicotinate → Intermediate VI (1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone) . -

Hydrolysis and Decarboxylation:

Intermediate VI undergoes acid-catalyzed hydrolysis (e.g., glacial acetic acid/HCl) to yield a carboxylic acid, which decarboxylates upon heating to form 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone . -

Final Functionalization:

Reaction with chlorinated reagents (e.g., 2-chloro-N,N-dimethylaminotrimethinium hexafluorophosphate) introduces additional substituents, though this step may vary depending on the target molecule .

Optimization Challenges

-

Solvent Selection: Hydrocarbon solvents like hexane improve yield during extraction but require careful pH adjustment (6.8–7.3) to prevent emulsion formation .

-

Temperature Control: Decarboxylation at reflux temperatures (~110°C) necessitates precise thermal management to avoid side reactions .

Applications in Pharmaceutical Chemistry

Role in Etoricoxib Synthesis

Methyl 6-(benzylthio)-2-methylnicotinate serves as a critical intermediate in the production of etoricoxib, a selective COX-2 inhibitor used for osteoarthritis and gout management . In the patented route, the compound participates in cyclocondensation reactions to form the pyridine core of etoricoxib, demonstrating its utility in constructing complex heterocycles .

Comparative Analysis with Structural Analogs

The following table contrasts methyl 6-(benzylthio)-2-methylnicotinate with related compounds:

This comparison underscores how substituents modulate physicochemical and biological properties. The benzylthio group, for instance, augments steric bulk and electron density, potentially altering binding affinities in drug-receptor interactions .

Future Research Directions

Biological Activity Profiling

Despite its synthetic utility, methyl 6-(benzylthio)-2-methylnicotinate’s pharmacological potential remains underexplored. Priority areas include:

-

In vitro Screening: Testing against cancer cell lines, inflammatory markers, and metabolic enzymes.

-

Structure-Activity Relationship (SAR) Studies: Modifying the benzylthio moiety to optimize bioavailability and target selectivity.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume